4-(2-Chloro-5-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a formyl group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid and 2-formylphenol.
Reaction Conditions: A Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amine in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed:
Oxidation: 4-(2-Chloro-5-methoxyphenyl)-2-carboxyphenol.
Reduction: 4-(2-Chloro-5-methoxyphenyl)-2-hydroxyphenol.
Substitution: 4-(2-Amino-5-methoxyphenyl)-2-formylphenol.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets, affecting its overall biological activity.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 4-(2-Chloro-5-methoxyphenyl)-2-methylphenol
- 4-(2-Chloro-5-methoxyphenyl)phenol
Comparison: 4-(2-Chloro-5-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a chloro-methoxy substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may lack one or more of these functional groups.
Properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-3-4-13(15)12(7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOGTSQJQDZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685259 |
Source
|
Record name | 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-43-4 |
Source
|
Record name | 2'-Chloro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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